molecular formula C50H38N2 B1394581 4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) CAS No. 952065-58-6

4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)

Cat. No. B1394581
CAS RN: 952065-58-6
M. Wt: 666.8 g/mol
InChI Key: ZRRUDIXIMMOTLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” is complex. The central pyrimidine ring is twisted with respect to the two benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” are not well documented .

Scientific Research Applications

Organic Electronics and Photophysics

A study conducted by Zhang et al. (2009) demonstrated the use of bis(arylcarbonyl)diphenylacetylenes, related to the compound , in the synthesis of ladder π-conjugated skeletons. This involved an intramolecular reductive double cyclization process using lithium naphthalenide, leading to the production of emissive methylene-bridged stilbenes and dibenzo[a,e]pentalenes. These compounds have implications in organic electronics and photophysics due to their π-conjugated structures (Zhang et al., 2009).

Photoluminescence and OLED Applications

Research by Wang et al. (2021) on a quinoxaline derivative closely related to the compound , investigated its photophysical properties for potential use in organic light-emitting diodes (OLEDs). The study found that the solvent-stabilized charge-transfer state plays a significant role in the relaxation of excited states of the compound, with implications for its use in photoluminescence and OLED applications (Wang et al., 2021).

Molecular Engineering and OLED Efficiency

Another related study by Bin et al. (2020) focused on molecular engineering of 4,7-bisphenyl-1,10-phenanthroline derivatives, incorporating naphthalene units to modulate properties such as thermal stability, electron mobility, and n-doping ability. The modified compounds were utilized in OLEDs, demonstrating improved efficiency and stability, showcasing the compound's relevance in the field of optoelectronics (Bin et al., 2020).

Mechanism of Action

The mechanism of action of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” is not clearly defined due to the lack of available information .

Future Directions

The future directions for the study and application of “4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)” are not clearly defined due to the lack of available information .

properties

IUPAC Name

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRUDIXIMMOTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694115
Record name N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diphenyl-4-[2-[4-[2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline

CAS RN

952065-58-6
Record name N,N'-{Naphthalene-1,4-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
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4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
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